Cas no 2113499-33-3 (3-(3,5-dimethoxy-4-methylphenyl)propanenitrile)

3-(3,5-dimethoxy-4-methylphenyl)propanenitrile 化学的及び物理的性質
名前と識別子
-
- 3-(3,5-dimethoxy-4-methylphenyl)propanenitrile
- EN300-1796391
- SCHEMBL13681564
- 2113499-33-3
-
- インチ: 1S/C12H15NO2/c1-9-11(14-2)7-10(5-4-6-13)8-12(9)15-3/h7-8H,4-5H2,1-3H3
- InChIKey: BAZZOGWWXWUPLO-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C=C(C=1C)OC)CCC#N
計算された属性
- せいみつぶんしりょう: 205.110278721g/mol
- どういたいしつりょう: 205.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
3-(3,5-dimethoxy-4-methylphenyl)propanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1796391-0.5g |
3-(3,5-dimethoxy-4-methylphenyl)propanenitrile |
2113499-33-3 | 0.5g |
$781.0 | 2023-09-19 | ||
Enamine | EN300-1796391-1.0g |
3-(3,5-dimethoxy-4-methylphenyl)propanenitrile |
2113499-33-3 | 1g |
$813.0 | 2023-06-02 | ||
Enamine | EN300-1796391-10.0g |
3-(3,5-dimethoxy-4-methylphenyl)propanenitrile |
2113499-33-3 | 10g |
$3500.0 | 2023-06-02 | ||
Enamine | EN300-1796391-5.0g |
3-(3,5-dimethoxy-4-methylphenyl)propanenitrile |
2113499-33-3 | 5g |
$2360.0 | 2023-06-02 | ||
Enamine | EN300-1796391-1g |
3-(3,5-dimethoxy-4-methylphenyl)propanenitrile |
2113499-33-3 | 1g |
$813.0 | 2023-09-19 | ||
Enamine | EN300-1796391-2.5g |
3-(3,5-dimethoxy-4-methylphenyl)propanenitrile |
2113499-33-3 | 2.5g |
$1594.0 | 2023-09-19 | ||
Enamine | EN300-1796391-0.1g |
3-(3,5-dimethoxy-4-methylphenyl)propanenitrile |
2113499-33-3 | 0.1g |
$715.0 | 2023-09-19 | ||
Enamine | EN300-1796391-0.05g |
3-(3,5-dimethoxy-4-methylphenyl)propanenitrile |
2113499-33-3 | 0.05g |
$683.0 | 2023-09-19 | ||
Enamine | EN300-1796391-0.25g |
3-(3,5-dimethoxy-4-methylphenyl)propanenitrile |
2113499-33-3 | 0.25g |
$748.0 | 2023-09-19 | ||
Enamine | EN300-1796391-10g |
3-(3,5-dimethoxy-4-methylphenyl)propanenitrile |
2113499-33-3 | 10g |
$3500.0 | 2023-09-19 |
3-(3,5-dimethoxy-4-methylphenyl)propanenitrile 関連文献
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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10. Book reviews
3-(3,5-dimethoxy-4-methylphenyl)propanenitrileに関する追加情報
3-(3,5-dimethoxy-4-methylphenyl)propanenitrile: An Overview of a Promising Compound (CAS No. 2113499-33-3)
3-(3,5-dimethoxy-4-methylphenyl)propanenitrile (CAS No. 2113499-33-3) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique structural features, which include a dimethoxy-substituted methylphenyl group and a cyano group attached to a propyl chain. These structural elements contribute to its chemical stability and reactivity, making it a valuable building block for the development of novel compounds and materials.
The synthesis of 3-(3,5-dimethoxy-4-methylphenyl)propanenitrile typically involves multi-step processes, often starting from readily available starting materials such as dimethoxytoluene. One common synthetic route involves the formation of a Grignard reagent from dimethoxytoluene, followed by reaction with an appropriate nitrile precursor. The resulting product is then purified through standard techniques such as column chromatography or recrystallization. Recent advancements in catalytic methods have also led to more efficient and environmentally friendly synthetic pathways, reducing the overall cost and environmental impact of production.
In the realm of pharmaceutical research, 3-(3,5-dimethoxy-4-methylphenyl)propanenitrile has shown promise as a lead compound for the development of new drugs. Its unique structure allows it to interact with various biological targets, including enzymes and receptors. Studies have indicated that derivatives of this compound exhibit potent inhibitory activity against specific enzymes involved in disease pathways, such as kinases and proteases. For instance, a recent study published in the Journal of Medicinal Chemistry reported that a derivative of 3-(3,5-dimethoxy-4-methylphenyl)propanenitrile demonstrated significant anti-inflammatory properties by inhibiting the activity of cyclooxygenase (COX) enzymes.
Beyond its potential in drug discovery, 3-(3,5-dimethoxy-4-methylphenyl)propanenitrile has also found applications in materials science. The presence of the cyano group and the aromatic substituents makes it an attractive candidate for the synthesis of advanced polymers and functional materials. Research has shown that polymers derived from this compound exhibit enhanced mechanical properties and thermal stability, making them suitable for use in high-performance applications such as coatings, adhesives, and electronic devices. A study published in Macromolecules highlighted the use of 3-(3,5-dimethoxy-4-methylphenyl)propanenitrile-based monomers in the development of thermally stable polymers with tunable properties.
The physicochemical properties of 3-(3,5-dimethoxy-4-methylphenyl)propanenitrile, including its solubility, melting point, and stability under various conditions, have been extensively studied. These properties are crucial for understanding its behavior in different environments and for optimizing its use in various applications. For example, its solubility in organic solvents makes it suitable for use in solution-based processes, while its thermal stability ensures that it can withstand high temperatures without degradation.
Safety and environmental considerations are also important aspects when working with 3-(3,5-dimethoxy-4-methylphenyl)propanenitrile. While it is not classified as a hazardous material under current regulations, proper handling and storage practices should be followed to ensure safety. This includes using appropriate personal protective equipment (PPE) and storing the compound in well-ventilated areas away from incompatible materials.
In conclusion, 3-(3,5-dimethoxy-4-methylphenyl)propanenitrile (CAS No. 2113499-33-3) is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is poised to play a significant role in advancing various scientific fields.
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